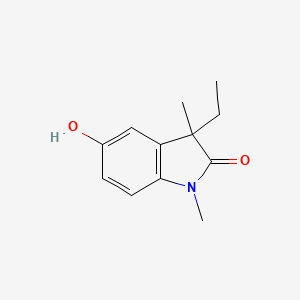

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one

説明

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

準備方法

The synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the indole nucleus. For instance, the synthesis might involve the use of dihydrofuran and hydrazone intermediates, followed by cyclization and functional group modifications . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced catalytic processes and controlled reaction environments.

化学反応の分析

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly involves reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

科学的研究の応用

Antitumor Activity

Research has demonstrated that indolinone derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted the compound's ability to inhibit EWS-FLI1, an oncogenic fusion protein associated with Ewing's sarcoma, showing a growth inhibition concentration (GI50) as low as 0.26 µM .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. This property is beneficial in preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders. The hydroxyl group in the structure is believed to contribute significantly to its antioxidant capacity.

Antimicrobial Activity

Indolinones have been explored for their antimicrobial properties as well. The structural features of this compound allow it to interact with microbial enzymes or cellular components, leading to growth inhibition of various bacterial strains.

Cancer Therapy

Given its antitumor properties, this compound is being investigated as a potential therapeutic agent in cancer treatment protocols. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development into anticancer drugs.

Neuroprotection

The antioxidant properties of this compound suggest potential applications in neuroprotection. Research indicates that compounds with similar structures can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

類似化合物との比較

Similar compounds to 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one include other indole derivatives like indole-3-acetic acid and oxindole. These compounds share the indole nucleus but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .

生物活性

3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structure that includes an indole core with ethyl and hydroxy substituents. This compound has garnered attention for its diverse biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties. Its molecular formula and physical properties, such as a melting point of approximately 170 °C and a density of around 1.1 g/cm³, contribute to its potential applications in medicinal chemistry and materials science .

The biological activity of this compound is primarily mediated through its interaction with various biological targets. The compound exhibits high affinity binding to multiple receptors, which can modulate several biochemical pathways. Notably, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Key Mechanisms:

- Receptor Binding: The compound interacts with receptors involved in various signaling pathways.

- Enzyme Modulation: It can inhibit or activate enzymes crucial for metabolic processes.

- Gene Expression: Alters the transcription of genes linked to cell proliferation and apoptosis .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may help in combating oxidative stress-related diseases. This property makes it a candidate for further investigation in the context of diseases linked to oxidative damage .

Antidiabetic Potential

Preliminary studies suggest that this compound may inhibit key enzymes involved in glucose metabolism, indicating potential applications in diabetes management. Its ability to modulate glucose levels positions it as a promising candidate for further research into antidiabetic therapies .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has been implicated in the modulation of epithelial-mesenchymal transition (EMT) pathways in prostate cancer cells .

Case Study: Prostate Cancer

In vitro studies have shown that treatment with this compound resulted in decreased expression levels of Ki-67 (a proliferation marker) and Vimentin (a mesenchymal marker), while increasing E-cadherin (an epithelial marker) . This suggests that the compound may play a role in reversing EMT, which is crucial for cancer metastasis.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; combats oxidative stress-related diseases |

| Antidiabetic | Inhibits enzymes involved in glucose metabolism; potential for diabetes management |

| Anticancer | Induces apoptosis; inhibits proliferation; modulates EMT pathways |

| Anti-inflammatory | Reduces inflammatory markers; potential therapeutic applications |

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound's interaction with cytochrome P450 enzymes indicates its potential for biotransformation within the body. Understanding these pathways is essential for predicting its efficacy and safety profiles in clinical settings .

Dosage Effects

Research indicates that the effects of this compound can vary significantly with dosage. Low doses may exhibit minimal biological effects, while higher doses can lead to pronounced outcomes. This threshold effect highlights the importance of dosage optimization in therapeutic applications .

特性

IUPAC Name |

3-ethyl-5-hydroxy-1,3-dimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTZVERNCJVVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198128 | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120713-59-9 | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120713-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。